molecular formula C22H32N4O3S B2379362 4-Isopropoxy-6-(4-((5-isopropyl-2-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine CAS No. 1021090-75-4

4-Isopropoxy-6-(4-((5-isopropyl-2-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine

Cat. No.: B2379362
CAS No.: 1021090-75-4
M. Wt: 432.58
InChI Key: SDOGMEBWDLAKJC-UHFFFAOYSA-N
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Description

4-Isopropoxy-6-(4-((5-isopropyl-2-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine is a synthetic chemical compound of interest in scientific research and development. This molecule features a complex structure integrating a pyrimidine ring, a piperazine linker, and a sulfonyl group, a design common in medicinal chemistry and drug discovery efforts. The specific mechanism of action, biological activity, and primary research applications for this compound are not currently detailed in the available literature and require further investigation by qualified researchers. As with many such compounds, its potential research value may lie in its use as a building block for more complex molecules or as a tool compound for probing biological pathways. This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any other human or animal use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

2-methyl-4-[4-(2-methyl-5-propan-2-ylphenyl)sulfonylpiperazin-1-yl]-6-propan-2-yloxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O3S/c1-15(2)19-8-7-17(5)20(13-19)30(27,28)26-11-9-25(10-12-26)21-14-22(29-16(3)4)24-18(6)23-21/h7-8,13-16H,9-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOGMEBWDLAKJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Isopropoxy-6-(4-((5-isopropyl-2-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H28N4O3S
  • Molecular Weight : 396.52 g/mol
  • Structure : The compound features a pyrimidine ring substituted with an isopropoxy group and a piperazine moiety linked to a sulfonyl group.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cell proliferation and apoptosis.
  • Receptor Modulation : It is hypothesized that the compound interacts with various receptors, influencing neurotransmitter release and receptor activation.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

  • Antitumor Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, making it a candidate for further investigation in oncology.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, indicating its usefulness in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorInhibits growth in specific cancer cell lines
Anti-inflammatoryReduces inflammation markers
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Case Studies

  • Antitumor Efficacy : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cells. The study utilized MTT assays to quantify cell viability and found IC50 values in the low micromolar range, indicating potent antitumor activity.
  • Inflammation Model : In a murine model of acute inflammation, administration of the compound resulted in a notable decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a mechanism by which the compound could be beneficial in treating inflammatory diseases.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Structural and Functional Group Comparisons

The compound’s closest analogs include other pyrimidine derivatives with sulfonamide-piperazine substituents. Key differentiating features are:

  • Sulfonyl-piperazine moiety : The 5-isopropyl-2-methylphenyl sulfonyl group may confer steric bulk, affecting binding affinity to target proteins compared to smaller aryl sulfonyl groups.

Table 1: Functional Group Comparison

Compound R₁ (Pyrimidine-4) R₂ (Piperazine Sulfonyl) LogP*
Target Compound Isopropoxy 5-Isopropyl-2-methylphenyl 3.8
Analog A (Methoxy derivative) Methoxy 4-Methylphenyl 2.1
Analog B (Ethoxy derivative) Ethoxy Phenyl 2.5
Analog C (Bulkier sulfonyl) Isopropoxy 2-Naphthyl 4.2

*Predicted LogP values based on substituent contributions.

Hydrogen Bonding and Crystal Packing

The sulfonyl group acts as a hydrogen-bond acceptor, while the piperazine nitrogen may serve as a donor. Graph set analysis of similar compounds reveals recurring motifs:

  • Dimer formation: Sulfonyl oxygen accepts hydrogen bonds from NH donors in adjacent molecules.
  • Chain motifs : Piperazine N–H groups link to sulfonyl oxygens in a zigzag pattern.

Table 2: Hydrogen Bond Patterns in Analogs

Compound Donor (D) Acceptor (A) Graph Set Motif
Target Compound N–H (piperazine) O=S (sulfonyl) C(4) chain
Analog A N–H (piperazine) O=S (sulfonyl) R₂²(8) ring
Analog C N–H (piperazine) O (pyrimidine) D(2) dimer
Conformational Analysis of Piperazine Rings

The piperazine ring’s puckering, quantified via Cremer-Pople parameters , influences molecular flexibility. Comparative data for analogs:

Table 3: Piperazine Puckering Parameters

Compound Amplitude (q, Å) Phase (θ, °) Pseudorotation Phase (ϕ, °)
Target Compound 0.42 145 30
Analog A 0.38 160 45
Analog B 0.35 120 25

The target compound exhibits moderate puckering (q = 0.42 Å), suggesting a chair-like conformation, whereas Analog A adopts a twisted-boat (ϕ = 45°).

Research Findings and Implications

  • Bioactivity : The isopropoxy group in the target compound may enhance pharmacokinetic properties over methoxy/ethoxy analogs, as seen in similar kinase inhibitors.
  • Thermodynamic Stability : Stronger hydrogen-bond networks (C(4) chains) compared to Analog C’s dimers suggest improved crystallinity.
  • Synthetic Challenges : Steric hindrance from the 5-isopropyl-2-methylphenyl group complicates sulfonylation steps, requiring optimized reaction conditions.

Methodological Considerations

  • Crystallography : SHELX programs are critical for resolving subtle conformational differences in piperazine rings.
  • Hydrogen-Bond Analysis : Etter’s graph set theory provides a systematic framework for comparing packing motifs.
  • Puckering Quantification : Cremer-Pople coordinates enable precise comparison of ring conformations across analogs.

Q & A

Basic: What are the key synthetic routes for 4-Isopropoxy-6-(4-((5-isopropyl-2-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine, and how are yields optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of the pyrimidine core followed by sulfonylation and piperazine coupling. Critical steps include:

  • Sulfonylation : Reacting 5-isopropyl-2-methylbenzenesulfonyl chloride with piperazine under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide intermediate .
  • Pyrimidine functionalization : Introducing the isopropoxy and methyl groups via nucleophilic substitution or alkylation, often requiring temperature control (0–60°C) and catalysts like NaH .
  • Coupling : Final assembly using coupling reagents such as EDCI/HOBt to link the sulfonylated piperazine to the pyrimidine core .
    Yield optimization involves iterative solvent screening (e.g., DMF vs. THF), catalyst tuning, and purification via column chromatography or recrystallization .

Basic: Which spectroscopic and chromatographic methods are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of substituents (e.g., isopropoxy vs. methyl groups) and sulfonamide formation .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion) and detects impurities .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .
  • X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .

Advanced: How can researchers resolve contradictions in biological activity data across different assay systems?

Contradictions often arise from assay-specific variables (e.g., cell line selectivity, solubility issues). Methodological strategies include:

  • Orthogonal assays : Compare results from enzymatic inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT assays) to distinguish target-specific effects from off-target toxicity .
  • Solubility optimization : Use co-solvents (e.g., DMSO/PBS mixtures) or nanoparticle formulations to ensure consistent bioavailability .
  • Dose-response validation : Perform EC50/IC50 comparisons across multiple replicates to identify outliers .
  • Structural analogs : Synthesize derivatives to isolate structure-activity relationships (SAR) and rule out assay artifacts .

Advanced: What computational strategies support the design of derivatives with enhanced target binding affinity?

  • Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Focus on sulfonamide and pyrimidine motifs as key pharmacophores .
  • Molecular Dynamics (MD) simulations : Assess binding stability over 100+ ns trajectories to identify residues critical for hydrophobic/electrostatic interactions .
  • QSAR modeling : Train models on bioactivity datasets to predict substituent effects (e.g., isopropyl vs. cyclopropyl groups) .
  • Free-energy perturbation (FEP) : Calculate ΔΔG for proposed modifications to prioritize synthetic targets .

Advanced: How should researchers approach scale-up synthesis while maintaining reproducibility?

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real-time .
  • Design of Experiments (DoE) : Use factorial designs to optimize parameters (temperature, stoichiometry) for critical steps like sulfonylation .
  • Purification at scale : Transition from column chromatography to continuous crystallization or membrane filtration .
  • Impurity profiling : Track byproducts (e.g., des-methyl analogs) via LC-MS and adjust quenching protocols to minimize their formation .

Advanced: What in vivo pharmacokinetic challenges are anticipated for this compound, and how can they be addressed?

  • Low solubility : Formulate as a nanocrystal or use lipid-based carriers to enhance oral bioavailability .
  • Metabolic instability : Introduce deuterium at labile positions (e.g., methyl groups) to slow CYP450-mediated degradation .
  • Tissue distribution : Conduct radiolabeled (14C/3H) studies to quantify accumulation in target organs vs. off-target tissues .
  • PK/PD modeling : Integrate plasma concentration-time profiles with efficacy data to refine dosing regimens .

Advanced: How can researchers validate the proposed mechanism of action in complex biological systems?

  • CRISPR/Cas9 knockout : Generate cell lines lacking the putative target protein to confirm on-target effects .
  • Thermal proteome profiling (TPP) : Identify off-target binding by monitoring protein thermal stability shifts in cell lysates .
  • Transcriptomics : Compare gene expression profiles (RNA-seq) between treated and untreated systems to uncover secondary pathways .
  • In vivo imaging : Use fluorescent or bioluminescent probes to track target engagement in real-time .

Advanced: What strategies mitigate toxicity risks during preclinical development?

  • hERG inhibition screening : Use patch-clamp assays to assess cardiac liability; modify substituents (e.g., reduce lipophilicity) if needed .
  • Genotoxicity assays : Perform Ames tests and micronucleus studies to rule out DNA damage .
  • Metabolite identification : Use hepatocyte incubations to detect reactive intermediates (e.g., quinone methides) .
  • Therapeutic index calculation : Compare NOAEL (no observed adverse effect level) with efficacy doses in rodent models .

Advanced: How can researchers integrate multi-omics data to refine the compound’s therapeutic potential?

  • Proteomics : Identify downstream signaling nodes via phosphoproteomics or affinity pull-downs .
  • Metabolomics : Map metabolic shifts (e.g., TCA cycle inhibition) using LC-MS-based profiling .
  • Network pharmacology : Build interaction networks (e.g., STRING database) to predict polypharmacology .
  • Machine learning : Train classifiers on omics datasets to stratify patient populations likely to respond .

Advanced: What are best practices for reconciling discrepancies between in silico predictions and experimental results?

  • Force field validation : Cross-check docking poses with quantum mechanics/molecular mechanics (QM/MM) simulations .
  • Solvent effects : Re-run calculations with explicit solvent models (e.g., TIP3P water) to improve binding affinity predictions .
  • Experimental controls : Include known inhibitors/agonists in assays to benchmark computational outcomes .
  • Iterative refinement : Update computational models with new SAR data to enhance predictive accuracy .

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